Cas no 63189-98-0 (3,4-Diaminobenzyl Alcohol)

3,4-Diaminobenzyl Alcohol 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol, 3,4-diamino-

- (3,4-DIAMINOPHENYL)METHANOL

- 3,4-diaminoBenzenemethanol

- FT-0713680

- DTXSID20512594

- CS-0096406

- SCHEMBL866022

- HMVJXTUUQJUYJI-UHFFFAOYSA-N

- MFCD00173951

- 63189-98-0

- 3,4-diaminobenzyl alcohol

- (3,4-diamino-phenyl)-methanol

- F79789

- KH-0713

- AKOS006337441

- DA-04192

- ALBB-035103

- 3,4-Diaminobenzyl Alcohol

-

- MDL: MFCD00173951

- インチ: InChI=1S/C7H10N2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,8-9H2

- InChIKey: HMVJXTUUQJUYJI-UHFFFAOYSA-N

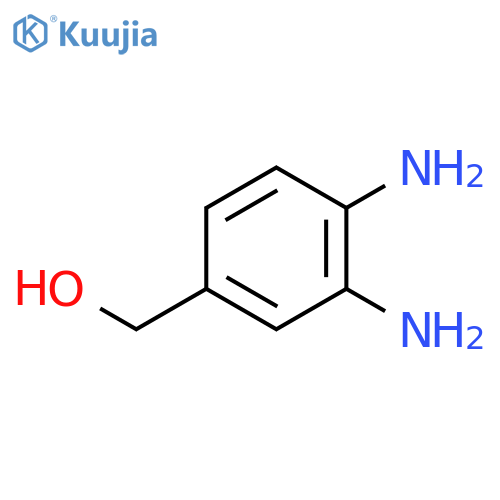

- ほほえんだ: C1=CC(=C(C=C1CO)N)N

計算された属性

- せいみつぶんしりょう: 138.0794

- どういたいしつりょう: 138.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

じっけんとくせい

- PSA: 72.27

3,4-Diaminobenzyl Alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | KH-0713-5G |

(3,4-diaminophenyl)methanol |

63189-98-0 | >90% | 5g |

£1485.00 | 2025-02-08 | |

| Key Organics Ltd | KH-0713-10G |

(3,4-diaminophenyl)methanol |

63189-98-0 | >90% | 10g |

£2640.00 | 2025-02-08 | |

| Key Organics Ltd | KH-0713-0.5G |

(3,4-diaminophenyl)methanol |

63189-98-0 | >90% | 0.5g |

£215.00 | 2025-02-08 | |

| Apollo Scientific | OR310306-1g |

(3,4-Diaminophenyl)methanol |

63189-98-0 | 1g |

£405.00 | 2023-09-01 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 102400-1g |

(3,4-Diaminophenyl)methanol |

63189-98-0 | >90% | 1g |

11296.0CNY | 2021-07-13 | |

| Key Organics Ltd | KH-0713-25G |

(3,4-diaminophenyl)methanol |

63189-98-0 | >90% | 25g |

£5940.00 | 2025-02-08 | |

| A2B Chem LLC | AG90101-1mg |

(3,4-Diaminophenyl)methanol |

63189-98-0 | >90% | 1mg |

$202.00 | 2023-12-30 | |

| A2B Chem LLC | AG90101-500mg |

(3,4-Diaminophenyl)methanol |

63189-98-0 | >90% | 500mg |

$471.00 | 2023-12-30 | |

| Crysdot LLC | CD12050093-1g |

(3,4-Diaminophenyl)methanol |

63189-98-0 | 90% | 1g |

$430 | 2024-07-24 | |

| 1PlusChem | 1P00ET3P-100mg |

3,4-DIAMINOBENZYL ALCOHOL Dihydrochloride |

63189-98-0 | 90% | 100mg |

$139.00 | 2025-02-27 |

3,4-Diaminobenzyl Alcohol 関連文献

-

Baocun Zhu,Xiaoling Zhang,Hongying Jia,Yamin Li,Haipeng Liu,Weihong Tan Org. Biomol. Chem. 2010 8 1650

3,4-Diaminobenzyl Alcoholに関する追加情報

3,4-Diaminobenzyl Alcohol (CAS No. 63189-98-0): A Comprehensive Overview

3,4-Diaminobenzyl Alcohol (CAS No. 63189-98-0) is a versatile compound with significant applications in various fields, including pharmaceuticals, chemical synthesis, and materials science. This article provides a detailed overview of the compound, its properties, synthesis methods, and recent research advancements.

Chemical Structure and Properties: 3,4-Diaminobenzyl Alcohol is an organic compound with the molecular formula C9H12N2O. It features a benzene ring substituted with two amino groups at the 3 and 4 positions and a hydroxymethyl group. The compound's unique structure confers it with several important properties:

- Solubility: It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

- Reactivity: The presence of amino and hydroxyl groups makes it highly reactive, enabling it to participate in a wide range of chemical reactions.

- Stability: Under normal conditions, it is stable but may degrade upon exposure to strong acids or bases.

Synthesis Methods: Several methods have been reported for the synthesis of 3,4-Diaminobenzyl Alcohol. One common approach involves the reduction of 3,4-dinitrobenzaldehyde followed by hydrolysis. Another method involves the reaction of 3,4-diaminobenzyl chloride with sodium borohydride. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis routes using catalysts such as palladium on carbon (Pd/C) and ruthenium-based catalysts.

Applications in Pharmaceuticals: 3,4-Diaminobenzyl Alcohol has gained attention in the pharmaceutical industry due to its potential as an intermediate in the synthesis of various drugs. For instance, it can be used to synthesize compounds with anti-inflammatory and analgesic properties. Recent studies have also explored its role in the development of novel antiviral agents. A study published in the Journal of Medicinal Chemistry reported that derivatives of 3,4-Diaminobenzyl Alcohol exhibited potent activity against influenza viruses.

Molecular Biology and Biotechnology: In molecular biology, 3,4-Diaminobenzyl Alcohol has been utilized as a building block for the synthesis of biomolecules. Its amino and hydroxyl groups can be functionalized to create complex structures with specific biological activities. For example, it has been used to synthesize peptides and nucleosides with enhanced stability and bioavailability.

MATERIALS SCIENCE AND POLYMER CHEMISTRY: The unique chemical structure of 3,4-Diaminobenzyl Alcohol makes it a valuable monomer for polymer synthesis. It can be incorporated into polymers to enhance their mechanical properties and thermal stability. Recent research has focused on using it to develop conductive polymers for applications in electronics and energy storage devices.

Toxicology and Safety Considerations: While 3,4-Diaminobenzyl Alcohol is generally considered safe for laboratory use when proper handling protocols are followed, it is important to note that exposure to high concentrations may cause skin irritation or respiratory issues. Therefore, appropriate personal protective equipment (PPE) should be used when handling this compound.

CURRENT RESEARCH TRENDS AND FUTURE PERSPECTIVES: The ongoing research on 3,4-Diaminobenzyl Alcohol is focused on expanding its applications in drug discovery and materials science. One promising area is the development of targeted drug delivery systems using nanoparticles functionalized with derivatives of this compound. Additionally, efforts are being made to optimize its synthesis methods to improve yield and reduce environmental impact.

In conclusion, 3,4-Diaminobenzyl Alcohol (CAS No. 63189-98-0) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and biotechnology. Its unique chemical structure and reactivity make it an essential building block for various advanced materials and therapeutic agents. As research continues to advance, the potential uses of this compound are likely to expand further.

63189-98-0 (3,4-Diaminobenzyl Alcohol) 関連製品

- 1877-77-6(3-Aminobenzyl alcohol)

- 146335-25-3((3-amino-5-methylphenyl)methanol)

- 2472466-16-1(4(3H)-Pyrimidinone, 3-methyl-6-(tributylstannyl)-)

- 878433-03-5(2-Ethyl-1-methyl-1H-indole-3-carbaldehyde)

- 2098009-36-8(2-(3-Azidoazetidin-1-yl)-N-isopentylacetamide)

- 2344685-10-3(Tert-butyl 4-(2-chlorosulfonylethyl)-4-cyanopiperidine-1-carboxylate)

- 1172951-39-1(N-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl-2-(3-methylphenyl)acetamide)

- 139284-98-3(Ethyl 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate)

- 1472015-39-6(1-2-(trifluoromethoxy)ethyl-1H-pyrazol-3-amine)

- 1857829-01-6(1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloroethan-1-one)